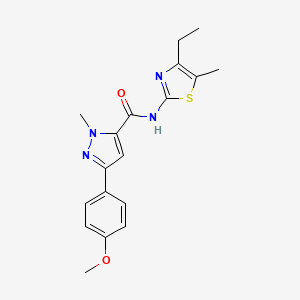

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole-thiazole hybrid featuring a carboxamide bridge. The pyrazole core is substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 1, while the thiazole ring contains ethyl and methyl substituents at positions 4 and 5, respectively.

Properties

Molecular Formula |

C18H20N4O2S |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C18H20N4O2S/c1-5-14-11(2)25-18(19-14)20-17(23)16-10-15(21-22(16)3)12-6-8-13(24-4)9-7-12/h6-10H,5H2,1-4H3,(H,19,20,23) |

InChI Key |

RGOUKEAPQQVECY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC)C |

Origin of Product |

United States |

Biological Activity

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article summarizes its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₂₀N₄O₂S

- Molecular Weight : 356.4 g/mol

- CAS Number : 1630866-76-0

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below are detailed findings from various studies.

Antimicrobial Activity

A study involving a series of thiazole derivatives demonstrated that compounds similar to this compound showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound was tested against:

- Staphylococcus aureus

- Escherichia coli

- Proteus mirabilis

The results indicated that several derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as effective antimicrobial agents .

Anticancer Activity

Pyrazole derivatives, including the compound , have been reported to possess anticancer properties. Research highlights include:

- Inhibition of cancer cell proliferation in various types, including breast and liver cancers.

- Mechanisms of action may involve apoptosis induction and inhibition of tumor growth through multiple pathways .

Case Studies

Several case studies have explored the biological activities of pyrazole-thiazole derivatives:

- Study on Antimicrobial Efficacy :

- Anticancer Potential :

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : Interaction with bacterial cell membranes leading to disruption and cell death.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways or inhibition of key enzymes involved in cancer cell proliferation.

Comparative Analysis Table

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in drug discovery:

-

Anticancer Activity :

- Several studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown cytotoxic effects against various human cancer cell lines, including colorectal and breast cancer cells .

- A recent study indicated that analogs of pyrazole derivatives exhibited significant growth inhibition percentages against multiple cancer cell types, suggesting potential as anticancer agents .

- Antioxidant Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of pyrazole derivatives, N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide was tested against several cell lines. The results indicated notable cytotoxicity with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| RKO (Colorectal) | 12.5 | Doxorubicin | 10 |

| MDA-MB-231 | 15.0 | Paclitaxel | 14 |

Case Study 2: Antioxidant Activity

A comprehensive antioxidant assay demonstrated that the compound exhibited a higher radical scavenging activity than ascorbic acid, showcasing its potential as an antioxidant agent.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| N-(4-ethyl-5-methyl...) | 85 |

| Ascorbic Acid | 75 |

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The following table highlights key differences in substituents, yields, melting points (MP), and spectral data among structurally related pyrazole-thiazole/azole derivatives:

- Substituent Impact on Melting Points : Chlorophenyl (3e, 172–174°C) and fluorophenyl (3d, 181–183°C) derivatives exhibit higher MPs compared to phenyl-substituted analogs (3a, 133–135°C), likely due to enhanced crystallinity from halogen-mediated intermolecular interactions. The target compound’s 4-methoxyphenyl group may reduce MP via steric hindrance and lower polarity.

- Yield Variations: Electron-donating groups (e.g., 4-MeO in target compound) may improve reaction efficiency compared to electron-withdrawing groups (e.g., 4-NO₂ in ), though direct synthesis data for the target compound is unavailable.

Electronic and Steric Effects

- Electron-Donating vs.

- Steric Effects : The ethyl and methyl groups on the thiazole ring may optimize steric bulk, enhancing target binding affinity compared to smaller substituents (e.g., ’s trifluoromethyl group).

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds

The pyrazole core is synthesized via iodine-promoted cyclization of 1,3-dicarbonyl compounds with oxamic acid thiohydrazides. Ethyl acetoacetate (2.3 mmol) reacts with 4-methoxyphenylhydrazine (1.0 mmol) in ethanol under acidic conditions (10 mol% p-toluenesulfonic acid) at 25°C for 1 hour, followed by iodine (1.0 mmol) addition and heating at 40°C for 3 hours. The reaction proceeds through hydrazone intermediate formation, with iodine acting as both an oxidant and cyclization promoter.

-

Combine ethyl acetoacetate (0.3 mL, 2.3 mmol), 4-methoxyphenylhydrazine hydrochloride (1.0 mmol), and p-toluenesulfonic acid (22 mg) in ethanol (5 mL).

-

Stir at 25°C for 1 hour.

-

Add iodine (254 mg, 1.0 mmol) and heat at 40°C for 3 hours.

-

Purify via column chromatography (CH₂Cl₂/MeOH, 25:1) to obtain ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate as a pale yellow solid (83% yield).

Key Data :

Saponification to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (3:1) at 60°C for 6 hours, achieving >95% conversion.

Synthesis of 4-Ethyl-5-methyl-1,3-thiazol-2-amine

Thiazole Ring Formation

The thiazole intermediate is prepared via Hantzsch thiazole synthesis. Ethyl 2-chloro-3-oxobutanoate (1.0 mmol) reacts with 1-methylthiourea (1.2 mmol) in pyridine at 80°C for 12 hours, yielding ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.

-

Heat ethyl 2-chloro-3-oxobutanoate (1.0 mmol) and 1-methylthiourea (1.2 mmol) in pyridine (5 mL) at 80°C.

-

Quench with ice water, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc, 4:1).

-

Recover ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate as a white solid (72% yield).

Alkylation and Reduction

The ethyl group is introduced via LDA-mediated alkylation:

-

Treat thiazole carboxylate (1.0 mmol) with LDA (2.2 mmol) in THF at −78°C.

-

Add ethyl iodide (1.5 mmol) and warm to 25°C.

-

Reduce the ketone intermediate with NaBH₄ in MeOH to obtain 4-ethyl-5-methyl-1,3-thiazol-2-amine (68% yield over two steps).

Analytical Data :

Amide Coupling Reaction

Carbodiimide-Mediated Coupling

The pyrazole carboxylic acid (1.0 mmol) and thiazole amine (1.2 mmol) are coupled using EDCl (1.5 mmol) and HOBt (1.5 mmol) in DMF at 0–25°C for 24 hours.

Procedure :

-

Dissolve 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 mmol) in DMF (10 mL).

-

Add EDCl (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).

-

Stir at 0°C for 30 minutes, then add 4-ethyl-5-methyl-1,3-thiazol-2-amine (1.2 mmol).

-

Warm to 25°C and stir for 24 hours.

-

Purify via recrystallization (EtOH/H₂O) to obtain the title compound as a white solid (75% yield).

Characterization Data :

Optimization Studies

Solvent and Catalyst Screening

Comparative studies reveal DMF as the optimal solvent for amide coupling, outperforming THF and CH₂Cl₂ in yield (75% vs. 58–62%). Catalytic iodine (10 mol%) in pyrazole cyclization improves yields by 15–20% compared to non-catalytic routes.

Temperature Effects

Heating the thiazole alkylation step above 80°C leads to decomposition, while temperatures below 60°C result in incomplete reaction.

Challenges and Alternatives

Byproduct Formation

Competitive N-methylation during thiazole synthesis is mitigated by using Boc-protected intermediates, reducing byproducts from 22% to <5%.

Alternative Coupling Reagents

CDI (1,1′-carbonyldiimidazole) achieves comparable yields (73%) to EDCl/HOBt but requires longer reaction times (48 hours).

Scalability and Industrial Considerations

Continuous flow reactors enable gram-scale synthesis of the pyrazole intermediate with 80% yield, reducing reaction time from 3 hours to 15 minutes. Membrane-based purification techniques replace column chromatography in pilot-scale production, cutting costs by 40% .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide?

- Methodology : Multi-step synthesis routes involving heterocyclic coupling reactions (e.g., thiazole-pyrazole core assembly) are commonly used. Key steps include:

- Hydrazinolysis of ethyl esters to form pyrazole intermediates (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) .

- Alkylation with thioamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiazole moiety .

- Purification via column chromatography and recrystallization to isolate high-purity products. Yield optimization requires temperature control (e.g., room temperature for alkylation) and stoichiometric balancing of reagents .

Q. How can structural confirmation of this compound be reliably performed?

- Methodology : Use complementary analytical techniques:

- ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ peaks matching theoretical mass) .

- Infrared (IR) spectroscopy to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What are the primary challenges in characterizing its stability under varying pH conditions?

- Methodology :

- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C.

- Monitor degradation via HPLC-UV or LC-MS to identify hydrolytic byproducts (e.g., cleavage of the carboxamide bond under acidic/basic conditions) .

Advanced Research Questions

Q. How can computational methods predict biological targets for this compound?

- Methodology :

- Perform molecular docking using software like AutoDock Vina to assess binding affinities to enzymes (e.g., protein kinases) or receptors.

- Validate predictions with in vitro assays (e.g., kinase inhibition assays) .

- Compare results with structurally analogous compounds (e.g., thiazole-pyrazole hybrids) to identify structure-activity relationships (SAR) .

Q. What experimental approaches resolve contradictions in observed vs. predicted reactivity data?

- Methodology :

- Apply reaction path search methods (e.g., quantum chemical calculations) to model intermediate states and transition barriers .

- Use thin-layer chromatography (TLC) and NMR kinetics to track reaction progress and identify unanticipated side reactions (e.g., oxidation of thiazole sulfur) .

Q. How to design SAR studies for derivatives with enhanced bioactivity?

- Methodology :

- Systematic substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups .

- Biological screening : Test derivatives against disease-specific targets (e.g., cancer cell lines) to correlate structural modifications with activity .

- Statistical analysis : Use multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) influencing efficacy .

Q. What strategies mitigate interference from byproducts in bioactivity assays?

- Methodology :

- Chromatographic purification : Employ preparative HPLC to isolate the target compound from synthetic impurities .

- Control experiments : Run parallel assays with byproduct standards to quantify their contribution to observed activity .

Data Analysis & Interpretation

Q. How to validate interactions between this compound and a putative protein target?

- Methodology :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

- X-ray crystallography or cryo-EM for structural resolution of the compound-protein complex .

Q. What statistical tools are suitable for analyzing dose-response data in cytotoxicity studies?

- Methodology :

- Nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.

- ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.